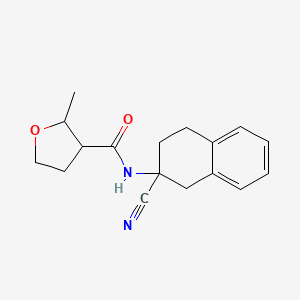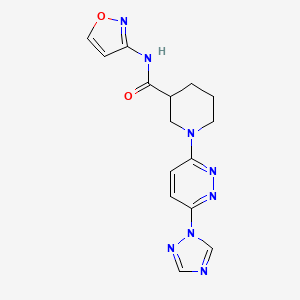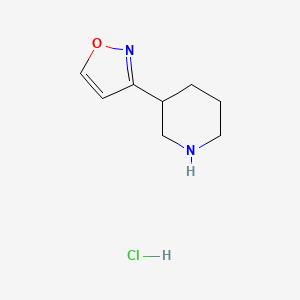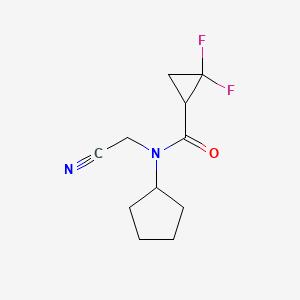
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has shown potential in treating various diseases. This compound was first synthesized by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide involves the inhibition of specific enzymes and proteins, including histone deacetylases and phosphodiesterases. These enzymes play a crucial role in the regulation of gene expression and cellular signaling pathways, which are often dysregulated in various diseases.
Biochemical and physiological effects:
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for specific enzymes and proteins. However, the compound has some limitations, including its low solubility in water, which can make it challenging to use in certain assays.
未来方向
There are several future directions for the research and development of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where the compound may have a neuroprotective effect. Additionally, the compound may have potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses. Further studies are needed to determine the full potential of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide in these and other disease areas.
In conclusion, N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research and development make it an exciting area of study for the scientific community.
合成方法
The synthesis of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide involves a multistep process that includes the reaction of 2-cyano-3,4-dihydro-1H-naphthalene with 2-methyl-3-hydroxybutyric acid and subsequent cyclization to form the oxolane ring. The final product is obtained after purification and isolation by column chromatography.
科学研究应用
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.
属性
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(7-9-21-12)16(20)19-17(11-18)8-6-13-4-2-3-5-14(13)10-17/h2-5,12,15H,6-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZFRGFCPPDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)

![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)


![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)